molecular formula C14H13ClN2O2 B1342149 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide CAS No. 881607-14-3

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide

Cat. No. B1342149
M. Wt: 276.72 g/mol
InChI Key: NSZOTDJQIOUVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic amines with other chemical entities to form new compounds with potential biological activities. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds, suggesting a common reaction pathway that could be relevant for the synthesis of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated and found to crystallize in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds . This information can be useful in predicting the molecular structure and bonding patterns of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide.

Chemical Reactions Analysis

The chemical reactions of acetamide derivatives often involve the formation of hydrogen bonds, which are crucial for their biological activity. The title compound 2-chloro-N-(4-chlorophenyl)acetamide, for example, forms chains through N—H⋯O hydrogen bonding, which is a common feature in this class of compounds . This suggests that 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide may also engage in similar hydrogen bonding, affecting its reactivity and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their spectroscopic signatures and their ability to form intra- and intermolecular hydrogen bonds. Compounds such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been synthesized and characterized, providing insights into the behavior of hydrogen bonds in solution and the electronic behavior of these bonds . These findings can be applied to understand the properties of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide, including its solubility, stability, and potential interactions with biological molecules.

Scientific Research Applications

1. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one

  • Application Summary: This study presents a comprehensive exploration of the structure–reactivity relationship of this organic compound .
  • Methods of Application: The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis .
  • Results or Outcomes: The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .

2. 1,3,5-Tris (4-aminophenyl)benzene derivatives

  • Application Summary: The study focuses on the design, synthesis, and electrochemical properties of 1,3,5-Tris (4-aminophenyl)benzene derivatives .
  • Methods of Application: Nickel-catalysed polycondensation reactions of 1,3,5-tris (p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .
  • Results or Outcomes: Oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .

properties

IUPAC Name

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZOTDJQIOUVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide

Citations

For This Compound
1
Citations
V Verma, B Yogi, SK Gupta - Research Journal of Pharmacy and …, 2020 - rjptonline.org
We have tried to synthesize in the present research a series of novel derivatives of acetamide 2-(substituted phenoxy)-N-(substituted phenyl) acetamide, N-(substituted phenyl)-2-(…
Number of citations: 3 rjptonline.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.